molecular formula C20H26BrN5O B6458715 4-(6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine CAS No. 2548985-23-3

4-(6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine

Cat. No.: B6458715
CAS No.: 2548985-23-3
M. Wt: 432.4 g/mol
InChI Key: VGZRSJSOAORQQZ-UHFFFAOYSA-N
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Description

4-(6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the bromophenyl group. The pyrimidine ring is then synthesized and coupled with the piperazine derivative. Finally, the morpholine ring is introduced to complete the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-(6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the bromophenyl group or other parts of the molecule.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a ligand in biochemical assays.

    Medicine: The compound has potential as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(4-bromophenyl)piperazine: A simpler compound with similar structural features.

    2-methylpyrimidine: Shares the pyrimidine ring structure.

    Morpholine: Contains the morpholine ring.

Uniqueness

4-(6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine is unique due to the combination of its three distinct ring systems (piperazine, pyrimidine, and morpholine) and the presence of the bromophenyl group. This unique structure gives it distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-[6-[4-[(2-bromophenyl)methyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26BrN5O/c1-16-22-19(14-20(23-16)26-10-12-27-13-11-26)25-8-6-24(7-9-25)15-17-4-2-3-5-18(17)21/h2-5,14H,6-13,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZRSJSOAORQQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)CC4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26BrN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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